molecular formula C13H16N4O2 B3000309 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1283678-39-6

5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

カタログ番号: B3000309
CAS番号: 1283678-39-6
分子量: 260.297
InChIキー: FHKXNXXELSHYMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative featuring a carboxylic acid group at position 4, a 3,5-dimethylpyrazole substituent at position 5, and an isopropyl group at position 2.

特性

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-7(2)12-14-6-10(11(15-12)13(18)19)17-9(4)5-8(3)16-17/h5-7H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKXNXXELSHYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=C(N=C2C(=O)O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283678-39-6
Record name 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

類似化合物との比較

Table 1: Structural Features of Comparable Compounds

Compound Name (Reference) Core Structure Substituents/Functional Groups Key Differences vs. Target Compound
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid Triazolopyrimidine 2-Fluorophenyl, carboxylic acid Triazole fused ring vs. pyrazole substituent
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Piperidinecarboxamide 3,5-Dimethylpyrazole acetyl, amide Piperidine scaffold vs. pyrimidine core
5-(P-acetylaminophenylsulfonyl)dihydro-1,3,5-dioxazine Dioxazine Sulfonyl, acetylaminophenyl Non-aromatic dioxazine ring vs. pyrimidine
Compound 11a/b (pyran derivatives with pyrazole) Pyran Cyano, ester/carboxylate, pyrazole Pyran core vs. pyrimidine; ester vs. carboxylic acid

Electronic and Steric Effects

  • Pyrazole vs. Triazole Substituents : The triazole ring in (compound 1) introduces additional nitrogen atoms, likely increasing polarity and hydrogen-bonding capacity compared to the dimethylpyrazole group in the target compound. This could influence solubility or receptor binding .
  • Isopropyl vs.

Computational Insights

  • DFT Analysis: The Becke three-parameter hybrid functional (B3LYP) and Colle-Salvetti correlation-energy methods could model the target compound’s electronic properties. For instance: HOMO-LUMO Gap: Pyrimidine-carboxylic acid derivatives typically exhibit gaps ~4–6 eV, influenced by electron-withdrawing groups (e.g., fluorine in may reduce the gap).

Crystallographic Considerations

  • For example, pyrimidine derivatives often exhibit planar aromatic cores with substituents adopting equatorial or axial orientations depending on steric strain.

Research Findings and Hypotheses

Solubility : The carboxylic acid group in the target compound likely improves aqueous solubility over methyl ester or amide derivatives (e.g., compounds 2 and 4).

Reactivity : The pyrimidine core is susceptible to nucleophilic substitution at electron-deficient positions, whereas the pyrazole ring may participate in coordination chemistry.

Q & A

Basic: What are the established synthetic routes for this compound?

Answer:
The compound is typically synthesized via cyclocondensation using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid derivative . Alternative routes involve multi-step reactions with palladium catalysts (e.g., Pd(OAc)₂) and tert-butyl XPhos under inert atmospheres, as demonstrated in cross-coupling protocols . Key steps include temperature control (40–100°C) and purification via recrystallization.

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
Essential techniques include:

  • 1H/13C NMR to confirm substituent positions and pyrazole/pyrimidine ring integration .
  • FTIR for identifying carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • HRMS to validate molecular weight and fragmentation patterns .
  • X-ray crystallography (where feasible) for absolute configuration determination, as seen in related pyrazole-carboxylic acid derivatives .

Basic: What are the recommended storage conditions to ensure stability?

Answer:
Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Stability studies on analogous compounds suggest avoiding high humidity (>60% RH) and prolonged exposure to light, which can degrade the pyrazole ring .

Advanced: How can reaction conditions be systematically optimized to improve yield?

Answer:
Employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

  • Use central composite design to map interactions between reaction time (5.5–17 hrs) and temperature (40–100°C) .
  • Apply ICReDD’s computational reaction path search (quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .
  • Validate with small-scale trials (≤1 mmol) before scaling up .

Advanced: How to resolve contradictions in spectral data between studies?

Answer:

  • Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid δH ~12.5 ppm for COOH) .
  • Environmental factors : Account for solvent effects (DMSO vs. CDCl₃) and pH, which influence tautomerism in pyrazole derivatives .
  • Theoretical modeling : Use DFT calculations to predict spectral profiles and reconcile discrepancies .

Advanced: What strategies are effective for assessing biological activity in vitro?

Answer:

  • Enzyme inhibition assays : Screen against targets like COX-2 or kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular uptake studies : Label the compound with a fluorescent probe (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring ≥3 technical replicates .

Advanced: How to design a computational model for predicting reactivity?

Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Model the pyrimidine ring’s electrophilic sites using Gaussian09 with B3LYP/6-31G* basis sets .
  • Docking studies : Simulate ligand-protein interactions (AutoDock Vina) focusing on hydrogen bonding with the carboxylic acid group .
  • Machine learning : Train a model on existing reaction data (e.g., yield vs. catalyst type) to predict optimal synthetic pathways .

Advanced: How to address low reproducibility in multi-step syntheses?

Answer:

  • In-line monitoring : Use FTIR or HPLC to track intermediates (e.g., ester hydrolysis in Step 2) .
  • Purification protocols : Optimize column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization (ethanol/water) .
  • Batch consistency : Standardize starting material purity (≥95% by HPLC) and anhydrous conditions for moisture-sensitive steps .

Advanced: What are the best practices for scaling up synthesis without compromising yield?

Answer:

  • Process simulation : Use Aspen Plus to model heat/mass transfer in reactor design .
  • Membrane separation : Isolate intermediates via nanofiltration to reduce solvent waste .
  • Kinetic studies : Determine rate-limiting steps using stopped-flow techniques and adjust residence times accordingly .

Advanced: How to evaluate the compound’s potential as a metalloenzyme inhibitor?

Answer:

  • Metal chelation assays : Titrate the compound with Zn²⁺/Fe³⁺ and monitor UV-Vis spectral shifts (e.g., λmax ~280 nm for pyrazole-metal complexes) .
  • XAS/XANES : Characterize coordination geometry at synchrotron facilities .
  • Competitive binding : Use ITC to measure displacement of native cofactors (e.g., Mg²⁺ in kinases) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。